

IACS-010759: A Technical Guide to a Selective OXPHOS Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	IACS-010759	
Cat. No.:	B608030	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of the mitochondrial electron transport chain Complex I (NADH:ubiquinone oxidoreductase).[1][2][3] Developed to exploit the metabolic vulnerability of cancers highly dependent on oxidative phosphorylation (OXPHOS), IACS-010759 demonstrated robust antitumor activity in numerous preclinical models of hematologic malignancies and solid tumors.[4][5] Its mechanism centers on the disruption of cellular energy production and key biosynthetic pathways essential for rapidly proliferating cancer cells.[4][6]

Despite promising preclinical data, clinical development was halted during Phase I trials due to a narrow therapeutic index and the emergence of dose-limiting toxicities, primarily peripheral neuropathy and lactic acidosis.[6][7] This guide provides a comprehensive technical overview of IACS-010759, summarizing its mechanism of action, quantitative preclinical data, detailed experimental protocols, and the key findings from its clinical evaluation. The lessons learned from IACS-010759 offer critical insights for the future development of OXPHOS-targeting therapies in oncology.

Core Mechanism of Action

IACS-010759 exerts its therapeutic effect by specifically targeting and inhibiting Complex I, the first and largest enzyme of the mitochondrial respiratory chain.[1][8]

Foundational & Exploratory

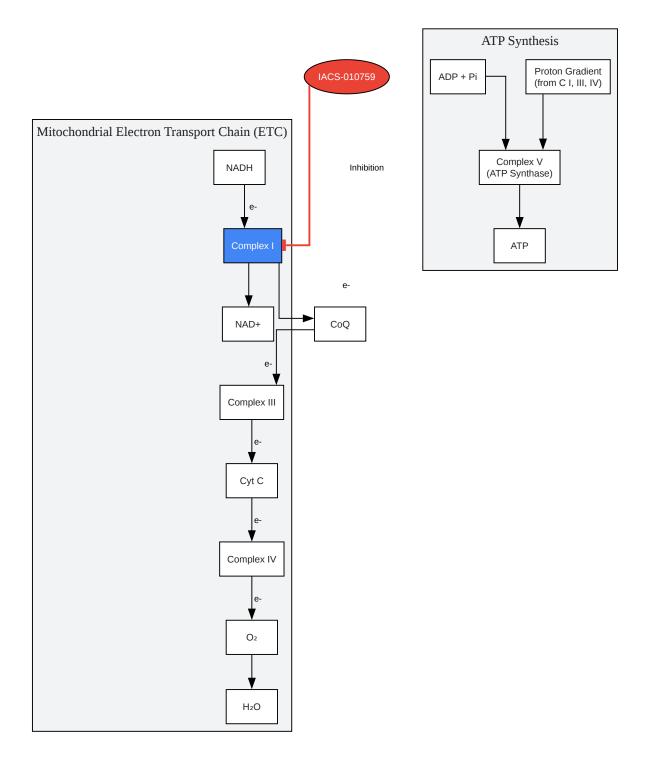




- Molecular Target: IACS-010759 binds to the ND1 subunit of Complex I, at the entrance to the
 quinone binding channel, thereby blocking the transfer of electrons from NADH to
 ubiquinone.[6][9] This inhibition is distinct from that of classic Complex I inhibitors like
 rotenone.[9][10]
- Metabolic Consequences: The inhibition of Complex I effectively shuts down the electron transport chain, leading to a sharp decrease in oxidative phosphorylation. This results in:
 - Depletion of Cellular Energy: A significant reduction in ATP synthesis.[1]
 - Impaired Biosynthesis: A decrease in the production of aspartate, a crucial precursor for nucleotide and amino acid synthesis.[4][6]
 - Redox Imbalance: An accumulation of NADH and an increase in mitochondrial reactive oxygen species (ROS).[11]

This multi-pronged disruption of cellular metabolism selectively induces apoptosis and inhibits proliferation in cancer cells that are heavily reliant on OXPHOS for survival.[3][4]





Click to download full resolution via product page

Caption: Mechanism of IACS-010759 Action on the ETC.

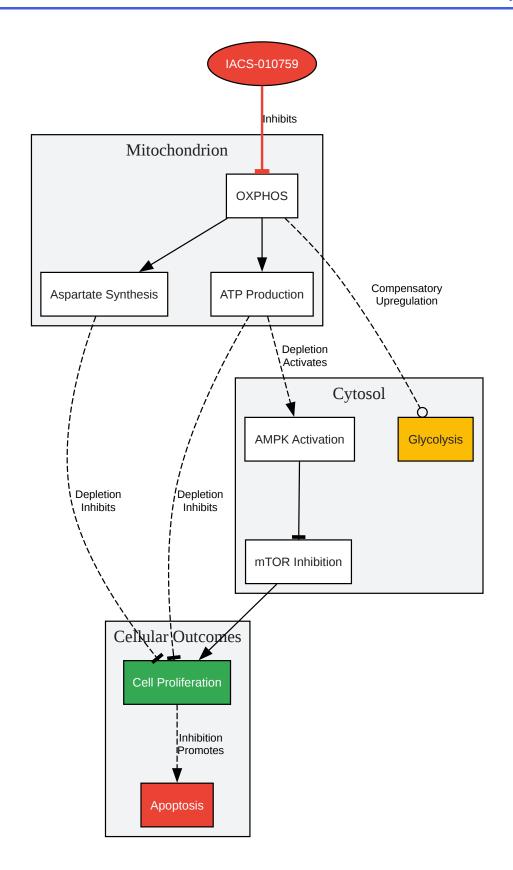


Cellular Effects and Metabolic Reprogramming

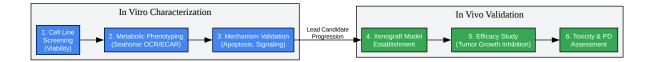
The inhibition of OXPHOS by **IACS-010759** triggers a cascade of cellular responses, most notably a compensatory metabolic shift toward glycolysis.

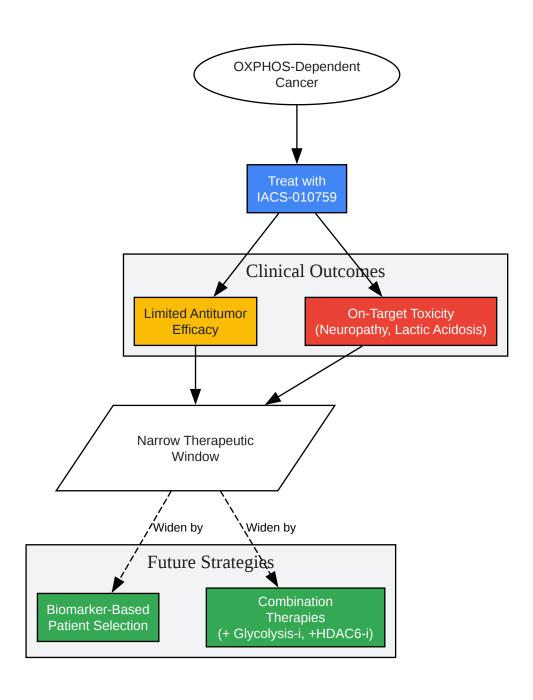
- Inhibition of Oxygen Consumption: Treatment with IACS-010759 leads to a potent, dosedependent decrease in the oxygen consumption rate (OCR) in sensitive cells.[1][12]
- Upregulation of Glycolysis: To compensate for the loss of ATP from OXPHOS, cancer cells upregulate glycolysis, a phenomenon known as the "Pasteur effect".[4] This is observed as an increase in the extracellular acidification rate (ECAR).[1][12] This metabolic plasticity is a key mechanism of resistance to IACS-010759.
- Induction of Apoptosis and Cytostasis: In OXPHOS-dependent cancer cells, the energetic
 and biosynthetic crisis induced by IACS-010759 leads to the activation of apoptotic
 pathways.[4] In some cell types, such as chronic lymphocytic leukemia (CLL), the drug is
 primarily cytostatic, causing minimal cell death as a monotherapy due to the robust glycolytic
 escape mechanism.[1][13]
- Signaling Pathway Modulation: In sensitive acute myeloid leukemia (AML) cells, IACS-010759 induces the activation of AMPK, a key cellular energy sensor, which in turn leads to the suppression of the mTOR signaling pathway, further contributing to cell growth inhibition.
 [2]











Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. oncotarget.com [oncotarget.com]
- 2. IACS-010759 (IACS-10759) | OXPHOS inhibitor | Mechanism | Concentration [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. rondepinho.com [rondepinho.com]
- 5. An inhibitor of oxidative phosphorylation exploits cancer vulnerability PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Complex I Inhibitor Iacs-010759 Reverses the NOTCH1-Driven Metabolic Reprogramming in T-ALL Via Blockade of Oxidative Phosphorylation: Synergy with Chemotherapy and Glutaminase Inhibition | Blood | American Society of Hematology [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IACS-010759: A Technical Guide to a Selective OXPHOS Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b608030#iacs-010759-as-a-selective-oxphos-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com